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An In-depth Technical Guide on the Discovery and Development of CP-640186 Hydrochloride

Executive Summary
CP-640186 is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA

Carboxylase (ACC). Developed as an isozyme-nonselective inhibitor, it targets both ACC1 and

ACC2, key enzymes regulating fatty acid synthesis and oxidation. This document provides a

comprehensive overview of the discovery, mechanism of action, and preclinical development of

CP-640186. It details the compound's inhibitory potency, its effects in cellular and animal

models, and its pharmacokinetic profile. While CP-640186 demonstrated robust preclinical

efficacy in modulating lipid metabolism, its development trajectory also highlights challenges

such as metabolic instability. This guide consolidates key quantitative data, experimental

methodologies, and the signaling context for researchers and professionals in drug

development.

Discovery and Genesis
The development of CP-640186 emerged from a program aimed at identifying inhibitors of

Acetyl-CoA Carboxylase (ACC) to address metabolic disorders. The initial lead compound, CP-

610431, was identified through high-throughput screening.[1] CP-640186 was subsequently

developed as an analog of CP-610431 with the specific goal of improving metabolic stability

while retaining high potency against both ACC isozymes.[1][2] This strategic chemical

modification led to a compound with a favorable preclinical profile for acutely modulating fatty

acid metabolism.[1]
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Discovery workflow leading to CP-640186.

Mechanism of Action
CP-640186 functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3]

It is classified as a non-competitive inhibitor with respect to acetyl-CoA, citrate, and

bicarbonate, and an uncompetitive inhibitor with respect to ATP.[3][4] The molecule binds to the

carboxyltransferase (CT) domain of ACC, specifically at the interface between the two

monomers of the CT dimer.[3]

By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA.[2] This has

a dual effect on lipid metabolism:

Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, the primary building block

for new fatty acids, directly suppress de novo lipogenesis. This is the dominant effect in

lipogenic tissues like the liver, which are rich in the ACC1 isozyme.[1][5]

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a natural inhibitor of carnitine

palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids

into mitochondria for β-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves this

inhibition, thereby promoting the burning of fatty acids for energy. This is a key effect in

oxidative tissues like skeletal muscle and the heart, where ACC2 is prevalent.[1][2][5]
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Mechanism of CP-640186 action on the ACC pathway.

Preclinical Evaluation
CP-640186 has been extensively characterized in a variety of preclinical models,

demonstrating potent activity both in vitro and in vivo.

In Vitro Activity
The compound shows potent, non-selective inhibition of ACC1 and ACC2 isozymes.[4][6] Its

effects have been confirmed in multiple cell lines, where it effectively modulates fatty acid
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metabolism.[1][6] For instance, treatment with CP-640186 inhibits fatty acid and triglyceride

synthesis in HepG2 cells and stimulates fatty acid oxidation in C2C12 myotubes.[1][6] It has

also been shown to inhibit the growth of H460 lung cancer cells.[2][6]

Table 1: In Vitro Inhibitory and Cellular Activity of CP-640186 | Parameter | Target/Cell Line |

Species | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | IC₅₀ | ACC1 (liver) | Rat | 53 nM |[3]

[4][6] | | IC₅₀ | ACC2 (skeletal muscle) | Rat | 61 nM |[3][4][6] | | IC₅₀ | ACC1 / ACC2 | Not

Specified | ~55 nM |[1][5][7] | | EC₅₀ | Fatty Acid Synthesis Inhibition | HepG2 cells | 0.62 µM |[2]

[6] | | EC₅₀ | Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 µM |[2][6] | | EC₅₀ | Palmitate

Acid Oxidation Stimulation | C2C12 cells | 57 nM |[1][6] | | EC₅₀ | Palmitate Acid Oxidation

Stimulation | Isolated epitrochlearis muscle | Rat | 1.3 µM |[1][6] | | Effect | H460 Cell Growth

Inhibition (20 µM, 48h) | H460 cells | ~30% decrease in cell number |[2][6] |

In Vivo Activity
Oral administration of CP-640186 demonstrated acute efficacy in animal models.[6] The

compound effectively lowered malonyl-CoA concentrations in key metabolic tissues, including

the liver, skeletal muscle, and cardiac muscle.[1][4] Consequently, it inhibited fatty acid

synthesis and stimulated whole-body fatty acid oxidation in rats and different mouse models,

including the genetically obese ob/ob mouse model.[1][3][4]

Table 2: In Vivo Efficacy (ED₅₀) of CP-640186
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Parameter Tissue / Model Species ED₅₀ Value Reference(s)

Malonyl-CoA

Reduction
Liver Rat 55 mg/kg [1][4]

Soleus Muscle Rat 6 mg/kg [1][4]

Quadriceps

Muscle
Rat 15 mg/kg [1][4]

Cardiac Muscle Rat 8 mg/kg [1][4]

Fatty Acid

Synthesis

Inhibition

Whole Body Rat 13 mg/kg [1][3][4]

Whole Body CD1 Mouse 11 mg/kg [1][3][4]

Whole Body ob/ob Mouse 4 mg/kg [1][3][4]

Fatty Acid

Oxidation

Stimulation

Whole Body Rat ~30 mg/kg [1][4]

Acute Efficacy

(Malonyl-CoA

reduction)

1 hour post-dose Rat 4.6 mg/kg [6]

4 hours post-

dose
Rat 9.7 mg/kg [6]

| | 8 hours post-dose | Rat | 21 mg/kg |[6] |

Pharmacokinetics
Pharmacokinetic studies were conducted in male Sprague-Dawley rats and ob/ob mice,

revealing moderate properties including good oral bioavailability but a relatively short plasma

half-life.[3][4]

Table 3: Pharmacokinetic Parameters of CP-640186
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Parameter
Sprague-Dawley
Rat

ob/ob Mouse Reference(s)

Dosing
5 mg/kg (IV), 10
mg/kg (Oral)

5 mg/kg (IV), 10
mg/kg (Oral)

[4]

Plasma Half-life (t₁/₂) 1.5 h 1.1 h [3][4]

Bioavailability (F) 39% 50% [3][4]

Plasma Clearance

(Clp)
65 ml/min/kg 54 ml/min/kg [4]

Volume of Distribution

(Vdss)
5 liters/kg Not Reported [3][4]

Tₘₐₓ (Oral) 1.0 h 0.25 h [3][4]

Cₘₐₓ (Oral) 345 ng/mL 2177 ng/mL [3][4]

| AUC₀₋∞ (Oral) | 960 ng·h/mL | 3068 ng·h/mL |[3][4] |

Experimental Protocols
While detailed, step-by-step protocols are proprietary, the methodologies can be inferred from

the published literature.

ACC Enzyme Inhibition Assay
The inhibitory potency (IC₅₀) of CP-640186 against ACC1 and ACC2 was likely determined

using a radiometric assay. This standard method involves incubating the purified recombinant

enzyme with its substrates, including acetyl-CoA, ATP, and radiolabeled bicarbonate (¹⁴C-

HCO₃⁻). The enzymatic reaction incorporates the radiolabel into malonyl-CoA. The amount of

radiolabeled malonyl-CoA produced is quantified by scintillation counting. Assays are run

across a range of inhibitor concentrations to determine the concentration that produces 50%

inhibition.

Cellular Fatty Acid Synthesis and Oxidation Assays
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Fatty Acid Synthesis (HepG2 cells): Cells are typically incubated with a radiolabeled

precursor, such as ¹⁴C-acetate, in the presence of varying concentrations of the test

compound. After incubation, cellular lipids are extracted, and the incorporation of the

radiolabel into the lipid fraction is measured to quantify the rate of de novo fatty acid

synthesis.

Fatty Acid Oxidation (C2C12 cells): Cells are treated with the compound and then incubated

with a radiolabeled fatty acid, such as ³H-palmitate. The rate of oxidation is determined by

measuring the amount of radiolabeled water (³H₂O) produced as a byproduct of β-oxidation.

In Vivo Studies
Pharmacodynamic Studies: Rodent models (e.g., Sprague-Dawley rats) are administered

CP-640186 via oral gavage. At specified time points post-dose, animals are euthanized, and

tissues (liver, muscle) are rapidly collected and flash-frozen. Malonyl-CoA levels are then

quantified using techniques like HPLC-MS/MS.

Pharmacokinetic Studies: The compound is administered intravenously (IV) and orally (PO)

to different groups of animals. Blood samples are collected at multiple time points after

dosing. Plasma concentrations of CP-640186 are determined using LC-MS/MS, and

standard pharmacokinetic parameters are calculated.
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Preclinical Evaluation Workflow
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Typical preclinical evaluation workflow.

Clinical Perspective and Legacy
There is limited public information regarding the progression of CP-640186 hydrochloride into

human clinical trials. Some research notes its metabolic instability, which may have posed a

challenge for further development.[8] However, the discovery and characterization of CP-

640186 were significant. It served as a crucial tool compound for exploring the biology of ACC

inhibition and validated the therapeutic hypothesis of targeting both ACC isozymes for

metabolic diseases.[1] The knowledge gained from the program that produced CP-640186

informed the development of subsequent ACC inhibitors, including some that have advanced to

clinical studies for conditions like non-alcoholic steatohepatitis (NASH) and diabetes.[9][10][11]

Need Custom Synthesis?
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1669549?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669549?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2889071/
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://pubs.acs.org/doi/10.1021/jm5016022
https://pmc.ncbi.nlm.nih.gov/articles/PMC8205039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317421/
https://www.benchchem.com/product/b1669549?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase
inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and
increase fatty acid oxidation in cultured cells and in experimental animals - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 |
美国InvivoChem [invivochem.cn]

3. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]

4. selleckchem.com [selleckchem.com]

5. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus
(DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. mdpi.com [mdpi.com]

8. Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies
potential drugs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA
carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting
Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [CP-640186 hydrochloride discovery and development].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669549#cp-640186-hydrochloride-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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